2,2-dimethyl-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
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Description
2,2-dimethyl-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14297583 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (16321600) and LogP value (231040) suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been shown to have various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)14(20)19-8-11(9-19)13-17-12(18-21-13)10-5-4-6-16-7-10/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYARACTXCYSCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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